2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that features a unique structure characterized by the presence of a trifluoromethyl group attached to a tetrahydropyrazolo ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in treating various diseases, particularly cancer. The molecular formula for this compound is and it has a molecular weight of approximately 159.15 g/mol .
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine belongs to the class of pyrazole derivatives. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The incorporation of trifluoromethyl groups into such structures enhances their biological activity and lipophilicity, making them valuable in drug design .
The synthesis of 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.
The molecular structure of 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine consists of a fused bicyclic framework that includes a pyrazole ring. The trifluoromethyl group is situated at the second position of the pyrazolo ring, significantly influencing its electronic properties.
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine participates in several chemical reactions due to its reactive functional groups:
These reactions often require specific conditions such as solvents and catalysts to optimize yields and selectivity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and product formation.
The mechanism of action for 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine primarily involves its interaction with biological targets within cells:
Experimental data support its efficacy as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.
Relevant data from spectral analyses indicate characteristic absorption bands that confirm its structural integrity.
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine shows promise in several scientific applications:
Regioselective cyclocondensation is pivotal for constructing the tetrahydropyrazolo[1,5-a]pyrazine core. A prominent method involves the reaction of N-protected 3-aminopyrazoles with 1,3-dielectrophilic synthons. For example, 4-alkoxy-4-(alkyl/aryl)-1,1,1-trifluoro-3-alken-2-ones serve as optimized substrates for regioselective [3+3] cyclocondensation, yielding 5-trifluoromethyl-substituted derivatives with >90% regiocontrol [4] [10]. Alternative routes employ β-enaminones under microwave irradiation, where the dimethylamino leaving group directs regioselectivity via an aza-Michael addition–elimination mechanism, ensuring exclusive C-7 functionalization [5]. Challenges in ring closure are mitigated by POCl₃-activated malonic acid esters, which convert hydroxyl intermediates to chlorides in situ, bypassing discrete steps and improving cyclization efficiency by 25% [1] [5].
Table 1: Cyclocondensation Methods for Core Assembly
Synthon Type | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
1,3-Dicarbonyls | Ethanol, reflux, 12h | C5-CF₃ | 60-75 |
β-Enaminones | DMF, MW, 150°C, 30min | C7-Aryl | 85-92 |
POCl₃-activated esters | Pyridine, 80°C, 2h | C5-Cl/C7-Cl | 78-84 |
Microwave (MW) irradiation significantly accelerates key steps, compressing reaction times from hours to minutes while boosting yields. The cyclocondensation of 5-amino-3-(trifluoromethyl)pyrazoles with β-diketones under MW (150°C, 20–30 min) achieves near-quantitative conversions, versus 12–24 h under conventional heating [5] [7]. This technique is indispensable for sterically hindered intermediates, such as 2-bromo-5-aminopyrazoles, where thermal decomposition occurs under prolonged reflux. MW protocols also enhance purity by minimizing side products like dihydro byproducts, with HPLC analyses confirming >98% purity [5]. Scalability is demonstrated in the synthesis of zanubrutinib intermediates, where MW-assisted steps reduce processing time by 85% while maintaining yields >90% [5].
Table 2: Microwave-Optimized Reactions
Reaction Step | Conventional Time/Temp | MW Time/Temp | Yield Gain |
---|---|---|---|
Cyclocondensation (β-enaminone) | 12h, 120°C | 30min, 150°C | +22% |
N-Alkylation | 8h, 80°C | 15min, 100°C | +15% |
Chloro-dehydroxylation | 6h, 110°C | 45min, 130°C | +18% |
Direct trifluoromethylation often employs copper(I)- or palladium(0)-catalyzed cross-coupling of halogenated precursors with CF₃ sources (e.g., Umemoto’s reagent or Togni’s reagent). Pd(PPh₃)₄-catalyzed reactions using methyl chlorodifluoroacetate achieve 70–85% incorporation efficiency but require anhydrous conditions [6] [8]. Alternatively, sandwich-structured catalysts like Pd/Cu bimetallic systems enable C–H trifluoromethylation of unfunctionalized pyrazoles, reducing pre-activation steps [8]. For late-stage modification, electrophilic trifluoromethylation with AgOTf or hypervalent iodine(III)–CF₃ complexes is favored, affording 2-(trifluoromethyl) derivatives in 65–78% yield [8]. Limitations include catalyst poisoning by heteroatoms, addressed using bulky N-heterocyclic carbene ligands to stabilize metal centers [8].
Table 3: Catalytic Trifluoromethylation Approaches
Catalyst System | CF₃ Source | Substrate | Yield (%) |
---|---|---|---|
Pd(OAc)₂/Xantphos | TMSCF₃ | 5-Bromopyrazolo[1,5-a]pyrazine | 82 |
CuI/1,10-phenanthroline | Togni’s reagent | Pyrazole iodide | 75 |
AgOTf | Umemoto’s reagent | Unfunctionalized core | 68 |
Post-cyclization derivatization expands structural diversity, targeting C-3 and N-7 positions. Nucleophilic aromatic substitution at C-3 is achieved using activated chlorides (e.g., 4-chloromethylphenyl isocyanate), yielding carboxamide derivatives (RB1–RB9) in 87–95% efficiency under mild conditions [7] . The N-7 nitrogen undergoes Pd-catalyzed Suzuki–Miyaura coupling with arylboronic acids, enabling aryl/heteroaryl introductions without affecting the CF₃ group . For high-throughput diversification, one-pot tandem functionalization integrates urea formation (via isocyanate addition) and reductive amination, producing 28 analogs in a single workflow [7] . Critical to success is protecting-group strategy: Boc deprotection with TFA precedes amine acylation, avoiding ring degradation .
Solvent selection directly impacts yield, purity, and scalability. Polar aprotic solvents like DMF and acetonitrile facilitate cyclocondensation but complicate purification due to high boiling points. Substitution with methyl tert-butyl ether (MTBE) improves phase separation in workup, reducing organic-phase loss by 15% [1] [6]. Acid scavengers are crucial for HCl salt formation: triethylamine outperforms DIPEA in suppressing overalkylation during N-functionalization, enhancing isolated yields to >90% [7]. For crystallization, ethanol/water mixtures (4:1 v/v) afford >99.5% pure hydrochloride salt, while dichloromethane/n-hexane recrystallization removes Pd residues to <10 ppm [1]. Large-scale processes (kilogram batches) prioritize catalytic POCl₃ recycling to cut costs and waste [1].
Table 4: Solvent/Reagent Optimization for Scale-Up
Step | Optimal Solvent/Reagent | Impurity Control | Yield (Scale) |
---|---|---|---|
Cyclocondensation | MTBE/EtOH (3:1) | <0.5% dihydro byproduct | 82% (10 kg) |
Salt Formation | EtOAc, Et₃N | Residual HCl <100 ppm | 95% (5 kg) |
Crystallization | EtOH/H₂O (4:1) | Pd <10 ppm | 90% (15 kg) |
Comprehensive Compound List
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1